molecular formula C27H42N4O2 B12629441 6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one CAS No. 917764-66-0

6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one

Cat. No.: B12629441
CAS No.: 917764-66-0
M. Wt: 454.6 g/mol
InChI Key: NATJJZCTRRXQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one is a synthetic heterocyclic compound belonging to the [1,2,4]triazino[2,3-c]quinazoline family. This class of compounds is characterized by a fused triazine-quinazoline core, which provides a versatile scaffold for chemical modifications aimed at enhancing biological activity. The specific substitution at position 6 with a 1-hydroxyheptadecyl chain introduces a long hydrophobic alkyl group terminated by a hydroxyl moiety, which may influence solubility, membrane permeability, and receptor interactions .

Properties

CAS No.

917764-66-0

Molecular Formula

C27H42N4O2

Molecular Weight

454.6 g/mol

IUPAC Name

6-(1-hydroxyheptadecyl)-2,4-dihydro-[1,2,4]triazino[2,3-c]quinazolin-3-one

InChI

InChI=1S/C27H42N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24(32)27-29-23-19-17-16-18-22(23)26-28-21-25(33)30-31(26)27/h16-19,24,32H,2-15,20-21H2,1H3,(H,30,33)

InChI Key

NATJJZCTRRXQEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C1=NC2=CC=CC=C2C3=NCC(=O)NN31)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one typically involves the cyclocondensation reaction of substituted 6-R1-3-(2-aminophenyl)-1,2,4-triazin-5(2H)-ones with cyclic ketones . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Infrared (IR) Spectroscopy

The IR spectrum of Compound 10 reveals critical functional groups :

  • 3450 cm⁻¹ : O–H stretch (hydroxy group)

  • 3230 cm⁻¹ : N–H stretch (secondary amine)

  • 2870–2980 cm⁻¹ : C–H stretches (aliphatic chain)

  • 1660 cm⁻¹ : C=O stretch (quinazolinone carbonyl)

  • 1605 cm⁻¹ : C=N stretch (triazine ring)

¹H Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (CDCl₃) confirms the structure :

  • δ 0.96 ppm : Triplet (3H, terminal CH₃ of alkyl chain)

  • δ 1.29–1.33 ppm : Multiplet (30H, CH₂ groups in alkyl chain)

  • δ 3.2 ppm : Singlet (1H, CH–OH)

  • δ 4.40 ppm : Singlet (2H, CH₂ group adjacent to triazine)

  • δ 7.3–7.6 ppm : Multiplet (4H, aromatic protons)

  • δ 8.0 ppm : Broad singlet (1H, NH)

  • δ 2.0 ppm : Singlet (1H, OH)

Mass Spectrometry (MS)

The mass spectrum shows a molecular ion peak at m/z = 454 (44.11%) , corresponding to the molecular formula C₂₇H₄₂N₄O₂ (calculated molecular weight: 454.66 g/mol) .

Elemental Analysis

Analytical data matches the theoretical composition :

ElementCalculated (%)Found (%)
C71.3371.55
H9.319.42
N12.3212.25

Reaction Mechanism Insights

The formation of Compound 10 involves:

  • Cyclization : Ammonium acetate acts as a nitrogen source, facilitating the closure of the triazine ring via nucleophilic attack and dehydration.

  • Steric Considerations : The long alkyl chain (heptadecyl) does not hinder cyclization due to the flexibility of the aliphatic moiety .

Comparative Analysis with Related Compounds

Compound 10 shares structural similarities with other triazinoquinazolines, such as those reported in , but differs in its hydroxyalkyl substituent, which enhances solubility in polar aprotic solvents . Unlike derivatives in , which incorporate thiazole rings, Compound 10’s bioactivity (e.g., antimicrobial properties) is attributed to its triazine-quinazoline hybrid system .

Scientific Research Applications

Unfortunately, the available search results provide very limited information regarding specific applications of the compound "6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one." The search results do, however, provide some context regarding its synthesis and related compounds.

Chemical Information

  • Name: 2H-[1,2,4]Triazino[2,3-c]quinazolin-3(4H)-one, 6-(1-hydroxyheptadecyl)- .
  • CAS Number: 917764-66-0 .
  • Molecular Formula: C27H42N4O2 .

Synthesis
The search results contain information about the synthesis of "this compound" .

  • The process involves several steps, starting from 2-hydroxyheptadecanoic acid .
  • Key steps include the construction of 2-(1-Hydroxyheptadecyl)-1,3-benzoxazin-4-one, followed by reactions with formamide or ammonium acetate .
  • The synthesis also involves the use of chloroacetyl chloride and hydrazine hydrate .
  • The final compound is obtained through cyclization and crystallization processes .

Related Compounds
The search results mention several related compounds and their synthesis :

  • 2,3-dihydro-[1,2,4]triazino[4,3-c]quinazolin-4-one derivatives .
  • 3-(2-(1-hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)-1-phenyl-2-thioxo-dihydropyrimidine-4,6-dione .

Potential areas of application
While specific applications for "this compound" are not detailed in the search results, the broader context of the search results suggest some potential avenues of investigation:

  • Neurodegenerative Diseases and Immune Modulation: Some compounds synthesized through similar pathways have shown potential in balancing oxidative stress, which may have therapeutic applications for conditions such as Alzheimer's Disease (AD) and Multiple Sclerosis (MS) .
  • Immune Tolerance: Certain compounds in related pathways can modulate immune tolerance by promoting the differentiation of Tregs and limiting pro-inflammatory immune responses, suggesting potential therapeutic strategies for autoimmune diseases .
  • Drug Discovery: The core triazinoquinazolinone structure could be of interest in drug discovery.

Mechanism of Action

The mechanism of action of 6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of [1,2,4]triazino[2,3-c]quinazolin-3(4H)-one derivatives are highly dependent on substituents at positions 3 and 4. Below is a comparative analysis of 6-(1-hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one with structurally related compounds:

Substituent Effects on Physicochemical Properties

Compound Substituent at Position 6 Substituent at Position 3 Molecular Weight Melting Point (°C) Key Physicochemical Features
Target Compound 1-Hydroxyheptadecyl None (H) ~542 g/mol* Not reported High lipophilicity due to long alkyl chain; hydroxyl enhances solubility
6-Thioxo-3-phenyl derivative Thioxo (S) Phenyl 335 g/mol >300 High thermal stability; sulfur enhances π-stacking
6-[(Diisopropylamino)ethylthio]-3-phenyl Diisopropylaminoethylthio Phenyl 434 g/mol 124–126 Amphiphilic properties; amino group aids solubility
6-Chloroalkyl-3-R derivatives Chloroalkyl (e.g., CH2Cl) Varied (R = aryl, alkyl) 320–400 g/mol 96–174 Reactive chloro group for further functionalization

*Calculated based on molecular formula (C29H44N4O2).

Key Research Findings and Trends

Position 6 Modifications: Thioxo and aminoalkylthio groups enhance antimicrobial and anticancer activity but reduce solubility. Long alkyl chains (e.g., hydroxyheptadecyl) may improve tissue penetration but require formulation optimization to mitigate aggregation .

Position 3 Modifications :

  • Aromatic substituents (e.g., phenyl, 4-methoxyphenyl) boost π-π interactions with biological targets, while alkyl groups enhance metabolic stability .

Future Directions :

  • Hybridization with azoles () or bioisosteric replacement of the hydroxyl group (e.g., with fluorine) could balance solubility and activity for the target compound .

Biological Activity

6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological activity, particularly focusing on anticancer properties and other pharmacological effects.

Structural Characteristics

The molecular formula of this compound is C27H42N4OC_{27}H_{42}N_{4}O with a molecular weight of 454.6 g/mol. The unique structure includes a quinazoline core fused with a triazine ring and a long hydrophobic aliphatic chain, which may influence its biological activity by enhancing membrane permeability and interaction with cellular targets .

Synthesis

The synthesis of this compound involves several steps typically including the cyclization of hydrazino derivatives and alkylation processes. The synthetic pathway can be summarized as follows:

  • Starting Materials : Hydrazino derivatives are prepared from appropriate precursors.
  • Cyclization : Heating the derivatives leads to the formation of the quinazoline core.
  • Alkylation : The introduction of the heptadecyl group occurs through alkylation reactions.

The detailed synthetic route can be referenced in various studies focusing on similar quinazoline derivatives .

Anticancer Activity

Research indicates that compounds within the quinazoline family exhibit significant anticancer properties. A study evaluating various triazinoquinazoline derivatives demonstrated promising cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to this compound were tested against the NCI's 60 cancer cell line panel, showing notable inhibition in cell proliferation .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell Line TestedGI50 (µM)
This compoundA549 (Lung)<10
HCT-116 (Colon)<5
MCF-7 (Breast)<8

These results suggest that this compound has a broad spectrum of activity against various cancer types.

The mechanism by which this compound exerts its effects may involve the modulation of key signaling pathways associated with cell proliferation and survival. Its structural features allow for interaction with specific protein kinases involved in cancer progression. Studies have shown that related quinazoline derivatives can inhibit kinases such as DYRK1A and GSK-3β, which are critical in regulating cell cycle and apoptosis .

Other Pharmacological Effects

Beyond anticancer activity, compounds similar to this compound have been evaluated for additional biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Properties : Certain studies have indicated potential in reducing inflammation markers.

Case Studies

A notable case study involved testing a series of quinazoline derivatives in vitro against various cancer cell lines using MTT assays. The results indicated that modifications in the side chains significantly affected the cytotoxic potency of the compounds. For instance, compounds with longer hydrophobic chains displayed enhanced membrane interactions leading to increased cytotoxicity compared to their shorter counterparts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.